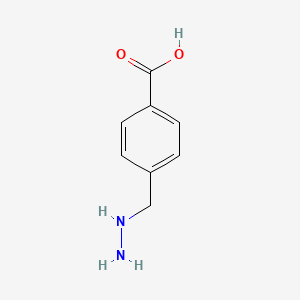

4-(Hydrazinylmethyl)benzoic acid

Description

BenchChem offers high-quality 4-(Hydrazinylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydrazinylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydrazinylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-5-6-1-3-7(4-2-6)8(11)12/h1-4,10H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBSYGDBSGZDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600620 | |

| Record name | 4-(Hydrazinylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788101-73-5 | |

| Record name | 4-(Hydrazinylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Isosteres, Divergent Reactivities: A Technical Guide to 4-Hydrazinobenzoic Acid vs. 4-(Hydrazinylmethyl)benzoic Acid

[1]

Executive Summary

This guide delineates the physicochemical and functional distinctions between 4-hydrazinobenzoic acid (4-HBA) and 4-(hydrazinylmethyl)benzoic acid (4-HMBA) .[1] While both molecules share a benzoic acid core and a hydrazine functionality, the presence of a single methylene spacer (

-

4-HBA is an aryl hydrazine .[1] The hydrazine group is directly conjugated to the aromatic ring, resulting in lower basicity, higher oxidative instability, and the formation of stable, extended-conjugation hydrazones. It is a critical intermediate in pharmaceutical synthesis (e.g., Deferasirox) and Metal-Organic Frameworks (MOFs).[1]

-

4-HMBA is an alkyl hydrazine (specifically a benzyl hydrazine).[1] The methylene spacer insulates the hydrazine from the aromatic ring, resulting in higher basicity (amine-like), distinct nucleophilicity, and the formation of hydrazones that often require reductive stabilization. It is primarily utilized in bioconjugation linker technologies.

Structural & Electronic Analysis

The core difference lies in the electronic communication between the hydrazine moiety and the benzene ring.

| Feature | 4-Hydrazinobenzoic Acid (4-HBA) | 4-(Hydrazinylmethyl)benzoic Acid (4-HMBA) |

| Structure | ||

| Hydrazine Type | Aryl Hydrazine | Alkyl (Benzyl) Hydrazine |

| Electronic Effect | Conjugated: Lone pair on | Insulated: Methylene group blocks resonance; Inductive effect only. |

| Hydrazine pKa | ~5.2 (Weakly basic) | ~7.9 (Moderately basic) |

| Acid pKa | ~4.1 | ~4.2 |

| Oxidation Potential | High: Prone to oxidation to diazonium/azo species.[1] | Moderate: More stable to air oxidation than aryl hydrazines. |

| Nucleophilicity | Reduced due to delocalization, but enhanced by | High (Alkyl amine character + |

Visualization of Electronic Effects

The following diagram illustrates the electronic decoupling caused by the methylene spacer.

Caption: Electronic decoupling in 4-HMBA vs. resonance stabilization in 4-HBA.

Chemical Reactivity & Synthesis Protocols[2]

Synthesis Workflows

The synthesis of these two molecules requires fundamentally different strategies due to the stability of the intermediates.

Protocol A: Synthesis of 4-HBA (Diazotization-Reduction)

Rationale: Direct nucleophilic substitution on 4-chlorobenzoic acid is difficult.[1] The standard route utilizes 4-aminobenzoic acid (PABA), converting the amine to a diazonium salt, then reducing it.

-

Diazotization: Dissolve 4-aminobenzoic acid (1 eq) in HCl (concentrated). Cool to 0–5°C. Add

(1.1 eq) dropwise to form the diazonium salt. -

Reduction: Add the diazonium solution slowly to a chilled solution of

in HCl (or -

Isolation: The hydrazine hydrochloride precipitates. Neutralize carefully to pH 4-5 to isolate the free acid zwitterion.[1]

-

Critical Control: Temperature must remain <5°C during diazotization to prevent decomposition to the phenol.

-

Protocol B: Synthesis of 4-HMBA (Nucleophilic Substitution)

Rationale: The benzylic position is electrophilic. 4-(Chloromethyl)benzoic acid reacts readily with hydrazine hydrate.[1]

-

Substitution: Dissolve 4-(chloromethyl)benzoic acid (1 eq) in Ethanol/THF.

-

Hydrazinolysis: Add Hydrazine Hydrate (excess, 5–10 eq) dropwise. Note: Excess hydrazine is required to prevent the formation of the symmetrical dimer (R-NH-NH-R).[1]

-

Reflux: Heat to 60°C for 2–4 hours.

-

Purification: Evaporate solvent. Recrystallize from water/ethanol to remove hydrazine hydrochloride salts.

Caption: Divergent synthetic routes: Diazotization for Aryl-HBA vs. Alkylation for Benzyl-HMBA.

Applications & Functional Logic

4-HBA: The Rigid Scaffold

Due to its rigidity and conjugation, 4-HBA is preferred in materials science and small molecule drug synthesis.[1]

-

Pharmaceutical Synthesis (Deferasirox): 4-HBA is a key building block for Deferasirox (Exjade), an oral iron chelator.[1] The aryl hydrazine moiety condenses with a salicylate derivative to form the tridentate ligand structure necessary for iron binding.

-

Metal-Organic Frameworks (MOFs): The carboxylic acid and hydrazine groups act as a heterofunctional linker.[1] The rigidity of the phenyl ring allows for predictable pore sizing in MOF lattices.

-

Analytical Chemistry: Used as a derivatizing agent for aldehydes in HPLC.[2] The resulting aryl hydrazones have high UV extinction coefficients (due to extended conjugation), lowering the Limit of Detection (LOD).

4-HMBA: The Flexible Linker

4-HMBA is utilized where flexibility or specific "alkyl-like" reactivity is required.[1]

-

Bioconjugation Linkers: Used to introduce a hydrazine handle onto proteins or surfaces via the carboxylic acid (amide coupling). The resulting hydrazine then reacts with aldehydes/ketones on a payload.

-

Acid-Labile Linkers: While aryl hydrazones (from 4-HBA) are quite stable, alkyl hydrazones (from 4-HMBA) are generally more susceptible to hydrolysis at acidic pH (endosomal conditions), making them candidates for controlled-release drug delivery systems, though acyl hydrazides are more commonly used for this specific purpose.[1]

Kinetic Assay: Reactivity Comparison

To empirically verify the difference, researchers use a Schiff Base Kinetic Assay .

Protocol:

-

Substrate: 4-Nitrobenzaldehyde (Standard electrophile).[1]

-

Conditions: pH 5.0 (Acetate buffer) vs pH 7.4 (Phosphate buffer).

-

Measurement: Monitor UV-Vis absorbance at 350–400 nm (Hydrazone formation).

-

Expectation:

-

At pH 5.0: Both react rapidly. 4-HBA may show faster kinetics due to the higher stability of the conjugated product driving the equilibrium.

-

At pH 7.4: 4-HMBA (pKa ~7.[1]9) will be significantly protonated (

), reducing its nucleophilicity compared to 4-HBA (pKa ~5.2), which remains largely unprotonated and reactive as a free base.[1] This is the critical operational difference.

-

References

-

BenchChem. (2025).[2] Advantages of 4-Hydrazinobenzoic acid over other reagents in specific applications. Link[1]

-

Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

-

Crisalli, P., & Kool, E. T. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of Organic Chemistry. Link[1]

-

Yuntao Chemical. (2024). 4-Hydrazinobenzoic acid Chemical Properties and Synthesis. Link

-

Stevanović, M., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents. Bioorganic Chemistry. Link

Navigating the Lability of Benzylhydrazine Derivatives: An In-depth Guide to Solution Stability

For Immediate Release

A comprehensive technical guide addressing the solution-state stability of benzylhydrazine derivatives has been released for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the chemical vulnerabilities of this important class of compounds, offering field-proven insights and methodologies for their accurate assessment and stabilization.

Introduction: The Double-Edged Sword of the Hydrazine Moiety

Benzylhydrazine derivatives are a cornerstone in medicinal chemistry, most notably as monoamine oxidase inhibitors (MAOIs) like phenelzine and isocarboxazid, which have been used in the treatment of depression and anxiety disorders.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to the reactive –NH-NH₂ group. However, this same functional group is the epicenter of their chemical instability, making them susceptible to degradation, particularly oxidation.[4][5] Understanding and controlling this instability is paramount for developing safe, stable, and effective pharmaceutical products.

This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a framework for robust stability analysis. We will explore the primary degradation pathways, the critical factors influencing reaction rates, and the analytical strategies required to build a comprehensive stability profile.

The Inherent Instability: Unraveling Degradation Pathways

The primary route of degradation for benzylhydrazine derivatives in solution is oxidation.[1][4] This process can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or light, leading to the formation of reactive intermediates.[4] While the precise mechanisms can be complex, a generally accepted pathway involves the formation of a phenylethylidenehydrazine intermediate, followed by further breakdown.[1][6]

The major metabolites of phenelzine, for instance, are phenylacetic acid and parahydroxyphenylacetic acid, resulting from oxidative processes.[1] This indicates a progressive oxidation of the benzyl moiety following initial reaction at the hydrazine group.

Visualizing the Degradation Cascade

To better understand the transformation, the following diagram illustrates a plausible oxidative degradation pathway for a generic benzylhydrazine.

Caption: Plausible oxidative degradation pathway of benzylhydrazine.

Key Factors Influencing Solution Stability

The rate and extent of degradation are not constant but are heavily influenced by the solution environment. A thorough understanding of these factors is critical for formulation development and defining appropriate storage conditions.

-

pH: The pH of the solution can dramatically affect the stability of hydrazine derivatives. The protonation state of the hydrazine moiety influences its susceptibility to oxidation. Stability studies across a range of pH values are essential.[7]

-

Temperature: As with most chemical reactions, elevated temperatures accelerate degradation rates. Thermal stress testing is a core component of forced degradation studies to establish the molecule's thermal lability.[8][9]

-

Light (Photostability): Benzylhydrazine derivatives may contain chromophores that absorb UV or visible light, leading to photolytic degradation.[4] Photostability testing, as mandated by ICH guidelines, is crucial.

-

Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions (which can catalyze oxidation) will significantly hasten degradation.[10] Studies involving exposure to oxidative stress (e.g., using H₂O₂) are a key part of characterizing the intrinsic stability.[9][11]

-

Solvent: The choice of solvent or co-solvents in a liquid formulation can impact stability by altering solubility, polarity, and the reactivity of the derivative.

A Framework for Stability Assessment: Forced Degradation Studies

To systematically evaluate the stability of a benzylhydrazine derivative, a forced degradation study is the industry-standard approach.[7][12] This involves intentionally subjecting the drug substance to harsh conditions to produce degradation products and determine degradation pathways.[11][12] This process is fundamental to developing and validating a stability-indicating analytical method.[12]

Workflow for a Forced Degradation Study

The following workflow provides a logical sequence for conducting a comprehensive stability assessment.

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation of a Benzylhydrazine Derivative

This protocol outlines a typical procedure for a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.

Objective: To identify the degradation pathways and develop a stability-indicating method for a novel benzylhydrazine derivative.

Materials:

-

Benzylhydrazine derivative (API)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 1M

-

Hydrogen Peroxide (H₂O₂), 30%

-

HPLC system with UV/PDA and Mass Spectrometer (MS) detectors

-

Validated C18 HPLC column

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the benzylhydrazine derivative in methanol.

-

Stress Conditions (execute in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C for 2 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 30 minutes.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.

-

Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 6 hours.[9]

-

Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Preparation for Analysis:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all stressed samples, along with an unstressed control sample, to a final concentration of ~100 µg/mL with the mobile phase.

-

-

HPLC-UV/MS Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

The method must demonstrate specificity, meaning it can resolve the parent peak from all degradation product peaks.

-

Monitor peak purity using a PDA detector and identify degradants using the MS detector.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Propose a degradation pathway based on the identified products.

-

Data Presentation: Summarizing Stability Profiles

A clear, tabular summary of forced degradation data is essential for comparing the compound's vulnerability to different stressors.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (m/z) |

| Acidic | 0.1M HCl | 2 hours | 60°C | ~5% | DP1 (m/z 152.1) |

| Basic | 0.1M NaOH | 30 mins | RT | ~18% | DP2 (m/z 122.1), DP3 (m/z 106.1) |

| Oxidative | 3% H₂O₂ | 1 hour | RT | ~25% | DP2 (m/z 122.1), DP3 (m/z 106.1) |

| Thermal | Oven | 6 hours | 80°C | ~8% | DP1 (m/z 152.1) |

| Photolytic | ICH Q1B | N/A | RT | ~12% | DP4 (m/z 135.2) |

Table represents hypothetical but typical data for a benzylhydrazine derivative.

Strategies for Stabilization

Once the liabilities of a benzylhydrazine derivative are understood, formulation scientists can implement strategies to enhance stability.

-

pH Control: Formulating the drug product in a buffered solution at a pH of maximum stability is the most common and effective strategy.

-

Use of Antioxidants: Including antioxidants like ascorbic acid or sodium metabisulfite can scavenge oxygen and inhibit oxidative degradation.

-

Chelating Agents: Adding agents like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that catalyze oxidation.

-

Protection from Light: Packaging the final drug product in amber or opaque containers is a simple and effective way to prevent photolytic degradation.

-

Derivatization: In some cases, the hydrazine moiety can be protected by converting it into a more stable hydrazone, which can still allow for the desired biological activity.[13]

Conclusion: A Proactive Approach to a Known Liability

The inherent reactivity of the hydrazine group in benzylhydrazine derivatives presents a significant, but manageable, challenge in drug development. A proactive and systematic approach to stability testing is not merely a regulatory requirement but a fundamental scientific necessity. By employing forced degradation studies to understand degradation pathways, identifying critical environmental factors, and developing robust, stability-indicating analytical methods, researchers can successfully formulate and develop stable, safe, and effective medicines based on this important chemical class.

References

-

Phenelzine - Wikipedia. Wikipedia. [Link]

-

Phenelzine | C8H12N2 | CID 3675 - PubChem. National Center for Biotechnology Information. [Link]

-

Phenelzine: An Old Drug That May Hold Clues to The Development of New Neuroprotective Agents. CNS & Neurological Disorders - Drug Targets. [Link]

-

The monoamine oxidase catalyzed degradation of phenelzine-l-14C, an irreversible inhibitor of monoamine oxidase--I. Studies in vitro. PubMed. [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]

-

Novel properties of the multifaceted drug phenelzine and its metabolite β-phenylethylidenehydrazine. University of Alberta Libraries. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

Three Methods of Detection of hydrazines. Tech Briefs. [Link]

-

Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced degradation – Knowledge and References. Taylor & Francis Online. [Link]

- Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.

-

HYDRAZINE Method no.: 20. Occupational Safety and Health Administration (OSHA). [Link]

-

Forced Degradation – A Review. Chronicle of Medicine and Surgery. [Link]

-

Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC... ResearchGate. [Link]

-

Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Center for Biotechnology Information. [Link]

-

Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. ResearchGate. [Link]

-

Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals. PubMed. [Link]

-

Isocarboxazid - Wikipedia. Wikipedia. [Link]

-

Isocarboxazid (Professional Patient Advice). Drugs.com. [Link]

-

Isocarboxazid - Prescriber's Guide. Cambridge University Press & Assessment. [Link]

-

FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]

-

An evaluation of two doses of isocarboxazid in depression. PubMed. [Link]

-

Isocarboxazid. Efficacy and tolerance. PubMed. [Link]

-

Monoamine oxidase inhibitor - Wikipedia. Wikipedia. [Link]

-

Synthesis of Benzyl Hydrazine Derivatives via Amination of Benzylic C (sp3)–H Bonds with Dialkyl Azodicarboxylates. ResearchGate. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

-

Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. Royal Society of Chemistry. [Link]

Sources

- 1. Phenelzine - Wikipedia [en.wikipedia.org]

- 2. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. biomedres.us [biomedres.us]

- 8. psvmkendra.com [psvmkendra.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water - Google Patents [patents.google.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(hydrazinylmethyl)benzoic acid from 4-(bromomethyl)benzoic acid

An Application Note and Protocol for the Synthesis of 4-(hydrazinylmethyl)benzoic acid

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 4-(hydrazinylmethyl)benzoic acid from 4-(bromomethyl)benzoic acid. This protocol is specifically designed for an audience of researchers, scientists, and drug development professionals who require a robust and reproducible method for producing this key bifunctional building block. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale, explains the critical parameters that govern reaction success, and establishes a self-validating framework through rigorous in-process controls and final product characterization. Safety protocols, based on authoritative sources, are heavily emphasized to ensure operator protection.

Introduction and Strategic Importance

4-(hydrazinylmethyl)benzoic acid is a valuable molecular scaffold in medicinal chemistry and pharmaceutical development. It possesses two distinct functional handles: a nucleophilic hydrazine group and a carboxylic acid. The hydrazine moiety is a versatile precursor for the synthesis of numerous heterocyclic systems, such as pyrazoles and triazoles, which are privileged structures in many drug classes. The benzoic acid group provides a convenient point for amide bond formation, esterification, or can serve as a critical pharmacophoric element for interacting with biological targets. The synthesis from 4-(bromomethyl)benzoic acid is an efficient and direct nucleophilic substitution route. This starting material is a potent electrophile due to the electron-withdrawing nature of the benzene ring and the carboxyl group, which activates the benzylic carbon for attack.

Mechanistic Rationale: An SN2 Pathway

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid. This concerted step involves the simultaneous formation of a C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group.

Caption: The SN2 mechanism for the synthesis of 4-(hydrazinylmethyl)benzoic acid.

Key Experimental Choices and Their Causality:

-

Excess Hydrazine: A significant molar excess of hydrazine (typically 5-10 equivalents) is crucial. This high concentration of the nucleophile kinetically favors the desired reaction and serves a second, critical purpose: it minimizes the formation of the N,N'-bis(4-carboxybenzyl)hydrazine byproduct. The initially formed product is also a nucleophile and can compete with hydrazine for the starting material; a large excess of hydrazine statistically ensures it is the primary reacting nucleophile.

-

Solvent Selection: A polar protic solvent such as ethanol is ideal. It effectively solvates the starting material and the hydrazine hydrate, creating a homogeneous reaction environment. Furthermore, its protic nature can help stabilize the departing bromide leaving group.

-

Temperature: The reaction is typically conducted at reflux temperature to provide sufficient activation energy for the SN2 reaction to proceed at a practical rate.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10-gram scale.

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Key Properties / Notes |

| 4-(bromomethyl)benzoic acid | ≥97% | Sigma-Aldrich | M.p. 224-229 °C. Corrosive, causes skin and eye irritation.[1][2] |

| Hydrazine hydrate (64% N₂H₄) | Reagent Grade | MilliporeSigma | Highly toxic, corrosive, suspected carcinogen.[3] Handle with extreme caution. |

| Ethanol (200 proof) | Anhydrous | Fisher Scientific | Flammable liquid. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Corrosive. |

| Deionized Water | High Purity | In-house | Used for work-up and recrystallization. |

| Diethyl Ether | Anhydrous | J.T. Baker | Highly flammable. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with water lines

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Büchner funnel, filter flask, and vacuum source

-

TLC plates (Silica gel 60 F₂₅₄) and developing chamber

-

Standard laboratory glassware and pH strips

Synthesis Workflow

Caption: Step-by-step experimental workflow from setup to final product.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the system with nitrogen.

-

Dissolution: Add 4-(bromomethyl)benzoic acid (10.0 g, 46.5 mmol) and anhydrous ethanol (100 mL) to the flask. Stir at room temperature until all solids have dissolved.

-

Hydrazine Addition: (CRITICAL SAFETY STEP) In a well-ventilated chemical fume hood, charge the dropping funnel with hydrazine hydrate (15.0 mL, ~309 mmol, ~6.6 equivalents). Add the hydrazine dropwise to the stirred solution over 20-30 minutes. An exotherm may be observed; use an ice bath to maintain the temperature below 30°C if necessary.

-

Reaction at Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Reaction Monitoring (TLC): Monitor the reaction's progress by TLC (eluent: 8:2 Dichloromethane/Methanol). The reaction is complete when the spot corresponding to the starting material (Rf ~0.8) is no longer visible and a new, more polar spot for the product appears (Rf ~0.2).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare 300 mL of an ice-water slurry.

-

Slowly pour the reaction mixture into the ice water with vigorous stirring. A white precipitate of the crude product will form.

-

Carefully acidify the slurry to pH 5-6 using concentrated HCl. This ensures the carboxylic acid is protonated, minimizing its solubility. Check the pH with a calibrated meter or pH paper.

-

Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 30 mL).

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water (or a 9:1 water/ethanol mixture) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.

-

Collect the purified white, crystalline product by vacuum filtration.

-

Dry the product in a vacuum oven at 50°C overnight. A typical yield is 75-85%.

-

Analytical Characterization and Validation

The identity and purity of the final product must be confirmed through spectroscopic analysis.

| Analysis Method | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.9 (s, 1H, -COOH), 7.95 (d, J=8.0 Hz, 2H, Ar-H ortho to COOH), 7.45 (d, J=8.0 Hz, 2H, Ar-H ortho to CH₂), 4.25 (br s, 3H, -NHNH₂), 3.90 (s, 2H, -CH₂-). Note: Amine and acid protons are D₂O exchangeable. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~167.2 (C=O), ~144.5 (Ar-C), ~130.8 (Ar-C), ~129.5 (Ar-CH), ~128.8 (Ar-CH), ~54.7 (-CH₂-). |

| Mass Spec. (ESI+) | Calculated for C₈H₁₀N₂O₂: 166.07 g/mol . Found: m/z = 167.08 [M+H]⁺. |

| Melting Point | ~218-222 °C (with decomposition). |

Safety and Hazard Management

This synthesis involves hazardous materials and must be performed with appropriate engineering controls and personal protective equipment.

-

4-(Bromomethyl)benzoic acid: Is corrosive and a lachrymator (tear-inducing). It causes skin and eye irritation.[1] Avoid inhalation of dust and direct contact.

-

Hydrazine Hydrate: Is acutely toxic, corrosive, and a suspected carcinogen.[3] It can be fatal if inhaled or absorbed through the skin.[3] All operations involving hydrazine must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate film gloves), a lab coat, and chemical splash goggles.

-

General Precautions: Ensure an emergency eyewash and safety shower are accessible. The reaction is exothermic upon addition of hydrazine and should be controlled.

References

-

Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2015). Iranian Journal of Pharmaceutical Research. [Link]

Sources

Using 4-(hydrazinylmethyl)benzoic acid as a bifunctional linker for ADCs

Executive Summary

This guide details the protocol for utilizing 4-(hydrazinylmethyl)benzoic acid as a heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike standard non-cleavable linkers (e.g., SMCC), this molecule facilitates the construction of pH-sensitive ADCs .

The linker operates via a dual-mechanism:

-

The Hydrazinylmethyl Moiety: Forms an acid-labile hydrazone bond with ketone- or aldehyde-bearing cytotoxic payloads (e.g., Doxorubicin).

-

The Benzoic Acid Moiety: Provides a handle for activation (via NHS ester) to form stable amide bonds with surface lysine residues on the monoclonal antibody (mAb).

This architecture ensures stability in systemic circulation (pH 7.4) while triggering rapid payload release upon internalization into the acidic endosomal/lysosomal compartments (pH 4.5–5.[1][2][3]5) of target cancer cells.

Mechanism of Action & Chemical Strategy

The efficacy of this linker relies on the differential stability of the hydrazone bond across pH gradients.

Biological Pathway

-

Binding: ADC binds to the target tumor surface antigen.

-

Internalization: Receptor-mediated endocytosis moves the complex into early endosomes.

-

Activation: As the endosome matures to a lysosome, pH drops from ~7.4 to <5.0.

-

Release: The hydrazone bond hydrolyzes, releasing the pristine drug payload into the cytoplasm to exert cytotoxic effects (e.g., DNA intercalation).

Visualizing the Pathway

Caption: Figure 1. The pH-dependent activation pathway of ADCs utilizing the 4-(hydrazinylmethyl)benzoic acid linker.

Experimental Protocols

Safety Warning: Cytotoxic payloads (e.g., Doxorubicin, Auristatins) are highly toxic. Perform all "Phase A" steps in a certified chemical fume hood or glovebox. Wear appropriate PPE.

Phase A: Synthesis of the Drug-Linker Construct

Objective: Conjugate the linker to the payload first to create a "Pre-formed Linker-Drug." This prevents cross-reactivity during antibody conjugation.

Materials:

-

Linker: 4-(hydrazinylmethyl)benzoic acid (High Purity).[4]

-

Payload: Doxorubicin HCl (contains a C13 ketone).

-

Solvent: Anhydrous Methanol (MeOH).

-

Catalyst: Trifluoroacetic acid (TFA).

Protocol:

-

Dissolution: Dissolve 10 mg (17.2 µmol) of Doxorubicin HCl in 2 mL anhydrous MeOH.

-

Linker Addition: Add 3.0 equivalents (51.6 µmol) of 4-(hydrazinylmethyl)benzoic acid.

-

Catalysis: Add catalytic TFA (0.1% v/v) to promote hydrazone formation.

-

Reaction: Stir at room temperature in the dark for 12–24 hours. Monitor via RP-HPLC (C18 column, Acetonitrile/Water gradient).

-

Success Criterion: Disappearance of the Doxorubicin ketone peak and appearance of the hydrophobic hydrazone product.

-

-

Purification: Purify the reaction mixture using Preparative HPLC. Collect the product fraction.

-

Lyophilization: Freeze-dry the purified fraction to obtain the Drug-Linker-COOH solid.

Phase B: Activation of Drug-Linker (NHS Ester Formation)

Objective: Convert the benzoic acid tail into a reactive NHS ester for lysine conjugation.

Materials:

-

Intermediate: Drug-Linker-COOH (from Phase A).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Solvent: Anhydrous DMF or DMSO.

Protocol:

-

Dissolve the Drug-Linker-COOH in anhydrous DMF (approx. 10 mg/mL).

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

-

Stir at room temperature for 1–2 hours.

-

Validation: Use TLC or LC-MS to confirm conversion to the NHS ester (Drug-Linker-NHS ).

-

Note: Use immediately for Phase C to prevent hydrolysis of the NHS ester.

-

Phase C: Antibody Conjugation

Objective: Covalent attachment of the activated drug-linker to the antibody.

Materials:

-

Antibody: Monoclonal antibody (mAb) of interest (e.g., Trastuzumab), 5–10 mg/mL in PBS.

-

Buffer Exchange: 0.1 M Sodium Bicarbonate buffer, pH 8.3 (Optimal for Lysine-NHS reaction).

-

Reagent: Drug-Linker-NHS (in DMF/DMSO).

Protocol:

-

Buffer Exchange: Ensure the mAb is in pH 8.3 buffer. Remove any amine-containing buffers (e.g., Tris, Glycine) via dialysis or desalting columns (e.g., Zeba Spin).

-

Calculations: Target a Drug-to-Antibody Ratio (DAR) of 4. Use a molar excess of 8–10 equivalents of Drug-Linker-NHS per antibody.

-

Conjugation: Slowly add the Drug-Linker-NHS solution to the mAb solution while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent precipitation.

-

Incubation: Incubate at Room Temperature for 1 hour or 4°C overnight, protected from light.

-

Quenching: Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess free drug using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).

Quality Control & Characterization

A robust QC workflow is mandatory to validate the ADC before biological testing.

| Metric | Method | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | DAR 3.0 – 4.5 (Target dependent) |

| Aggregation | SEC-HPLC (Size Exclusion) | > 95% Monomeric ( < 5% Aggregates) |

| Free Drug Content | RP-HPLC | < 1% Free Drug |

| Endotoxin | LAL Assay | < 1.0 EU/mg |

DAR Calculation (UV-Vis):

If using Doxorubicin (Absorbance max ~480 nm) and a standard IgG (Absorbance max 280 nm):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency (Low DAR) | Hydrolysis of NHS ester | Use fresh anhydrous solvents; ensure pH is > 8.0. |

| Antibody Precipitation | High organic solvent % or Over-conjugation | Keep DMSO/DMF < 10%; Reduce molar excess of linker. |

| Premature Drug Release | Instability of Hydrazone at neutral pH | Store ADC in buffered saline at pH 7.4, 4°C. Avoid phosphate buffers if possible (catalytic effect). |

Workflow Visualization

Caption: Figure 2. Step-by-step synthesis workflow for ADCs using the 4-(hydrazinylmethyl)benzoic acid linker.

References

-

Jain, N., et al. (2015). "Current trends in the development of antibody-drug conjugates." Pharmaceutical Research.

-

Srinivasarao, M., & Low, P. S. (2017). "Ligand-targeted drug delivery." Chemical Reviews.

-

Thermo Fisher Scientific. "Antibody-Drug Conjugate (ADC) Preparation Guide." Application Notes.

-

PubChem. "4-Hydrazinobenzoic acid Compound Summary."[5] National Library of Medicine.

-

BOC Sciences. "Cleavable Linkers in Antibody-Drug Conjugates." Technical Guide.

Sources

Solid-phase peptide synthesis using 4-(hydrazinylmethyl)benzoic acid linkers

Application Note: High-Fidelity Solid-Phase Synthesis of C-Terminal Hydrazino-Peptides

Executive Summary

This application note details the strategic use of 4-(hydrazinylmethyl)benzoic acid (4-HMBA-NHNH₂) as a bifunctional linker in Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid-labile linkers (e.g., Wang, Rink), this linker is specifically engineered to introduce a nucleophilic hydrazine moiety at the peptide C-terminus.

The resulting C-terminal hydrazino-peptides are critical intermediates for:

-

Chemoselective Ligation: Rapid conjugation with aldehydes/ketones to form stable hydrazone linkages (bioconjugation, labeling).

-

Native Chemical Ligation (NCL): Serving as substituted hydrazide precursors which can be activated via oxidation to form acyl azides/thioesters.

This guide moves beyond generic protocols, offering a self-validating workflow that addresses the unique nucleophilicity and oxidation sensitivity of hydrazine chemistry.

Mechanism of Action & Chemistry[1]

The 4-(hydrazinylmethyl)benzoic acid linker functions as a bridge between the solid support and the peptide chain.

-

Resin Attachment: The benzoic acid moiety forms a robust amide bond with standard amino-functionalized resins (e.g., Rink Amide, Aminomethyl Polystyrene).

-

Peptide Elongation: The hydrazinylmethyl group (-CH₂-NH-NH₂) acts as the initiation point for peptide synthesis. The first amino acid is coupled to the hydrazine nitrogen, forming a hydrazide linkage (Peptide-CO-NH-NH-CH₂-Ph-).

-

Stability: The alkyl-hydrazide bond is stable to standard Fmoc deprotection (piperidine) and TFA cleavage conditions, ensuring the hydrazine handle remains intact upon release.

Workflow Logic Diagram

Figure 1: Strategic workflow for incorporating 4-(hydrazinylmethyl)benzoic acid linkers.

Materials & Preparation

Reagents

-

Linker: 4-(hydrazinylmethyl)benzoic acid (ensure hydrazine is Boc-protected if available; if free base, see Protocol 1).

-

Resin: Rink Amide MBHA (for amide C-term caps) or Aminomethyl Polystyrene (for stable conjugation).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to faster kinetics with the hydrazine nucleophile.

-

Solvents: DMF (peptide grade), DCM.[1]

-

Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[2][3][4] Strictly NO Acetone.

Critical Safety & Stability Note

Hydrazines are susceptible to oxidation and reaction with carbonyls.

-

Avoid Acetone/Aldehydes: Never wash hydrazine-resins or cleaved peptide hydrazides with acetone. It will instantaneously form a hydrazone, ruining the product.

-

Oxidation: Use degassed solvents if the sequence contains Met/Cys, as hydrazines can accelerate oxidation side reactions.

Experimental Protocols

Protocol 1: Linker Loading (Resin Functionalization)

Goal: Attach the linker to the solid support without reacting the hydrazine group.

-

Swelling: Swell 200 mg of Rink Amide resin (0.5 mmol/g) in DCM for 30 min. Wash 3x with DMF.[1][5][6][7]

-

Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash 5x DMF.

-

Activation:

-

Dissolve 4-(Boc-hydrazinylmethyl)benzoic acid (3 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6 eq). Activate for 30 seconds (color change to yellow).

-

Note: If using the unprotected linker (free hydrazine), use only 0.9 eq of HATU relative to the linker to ensure the carboxylate is activated preferentially over the hydrazine, or use pre-formed symmetric anhydride.

-

-

Coupling: Add activated solution to resin. Shake at RT for 2 hours.

-

Validation: Perform a Kaiser test. If negative (no blue color), coupling is complete.

-

Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted resin amines.

Protocol 2: First Amino Acid Coupling (The Critical Step)

Goal: Form the hydrazide bond. Hydrazines are less nucleophilic than amines; high-efficiency coupling is required.

-

Deprotection (if Boc-linker used): The Boc group on the hydrazine is acid-labile but stable to piperidine. STOP.

-

Correction: If you used a Boc-protected linker, you must remove the Boc group before coupling the first AA.[8] However, standard Fmoc synthesis requires base-labile protection.

-

Strategy: Typically, Fmoc-protected hydrazine linkers are used. If using 4-(Boc-hydrazinylmethyl)benzoic acid , the Boc group must be removed with 25% TFA/DCM (30 min) on resin before coupling the first AA. Neutralize with 10% DIPEA/DMF (3x) immediately after TFA treatment.

-

-

Coupling AA1:

-

Amino Acid: Fmoc-AA-OH (5 eq).

-

Activator: HATU (5 eq) / HOAt (5 eq).

-

Procedure: Dissolve AA/HATU/HOAt in DMF. Add DIPEA. Add to resin immediately.

-

Time: Double couple (2 x 1 hour). The hydrazine nitrogen is sterically hindered by the benzyl ring; aggressive coupling is necessary.

-

-

Capping: Cap unreacted hydrazines with Acetic Anhydride to prevent deletion sequences.

Protocol 3: Elongation & Cleavage

-

Elongation: Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine; Coupling: HBTU/DIPEA).

-

Final Cleavage:

-

Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Warning: Do not use EDT (Ethanedithiol) if you plan to perform oxidation later, as thiols can interfere. Use TIS as the primary scavenger.

-

Incubate resin for 2-3 hours.

-

Precipitate in cold Diethyl Ether .

-

Centrifuge and wash pellet 3x with ether.

-

Lyophilize immediately. Do not store in solution.

-

Data Analysis & Validation

| Parameter | Expected Outcome | Troubleshooting |

| Mass Spec (ESI) | [M+H]+ corresponds to Peptide + Linker Mass. Note: The linker adds approx 148 Da (C8H8N2O). | Mass -18 Da: Hydrazone formation (acetone contamination). Mass +16 Da: Oxidation of hydrazine to diazene/hydrazine oxide. |

| HPLC | Single major peak. Hydrazino-peptides are often more hydrophobic than parent peptides. | Broad peak indicates oxidation. Use TCEP in buffers to keep hydrazine reduced if necessary. |

| Kaiser Test | Negative after linker coupling. Positive after Boc/Fmoc removal from hydrazine. | If coupling AA1 fails, the hydrazine remains positive. |

Application: Ligation & Activation

The synthesized Peptide-NH-NH-CH₂-Ph-CONH₂ is a versatile intermediate.

A. Chemoselective Carbonyl Ligation

Reacts with aldehydes/ketones at pH 4.5–6.0 to form hydrazones.

-

Conditions: 100 µM Peptide, 2 eq Aldehyde, 100 mM Aniline (catalyst), pH 5.0 Buffer.

-

Use: Site-specific PEGylation or fluorescent labeling.

B. Activation for Native Chemical Ligation (NCL)

While alkyl hydrazides are less reactive than acyl hydrazides, they can be oxidized to azo-derivatives for activation.

Figure 2: Activation pathway for converting hydrazino-peptides to thioesters for NCL.

References

-

Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[9] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[3][9][10][11] Nature Protocols, 8(12), 2483–2495.

-

[Link]

-

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ...[9] & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3][9][11] Angewandte Chemie International Edition, 50(34), 7645-7649.

-

[Link]

-

-

Cheung, J. M., & Dawson, P. E. (2020). High-Efficiency Synthesis of Peptide Hydrazides. Organic Letters. (Contextual grounding for hydrazide stability).

-

[Link]

-

- Merck Millipore (Novabiochem). (2024). Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols.

Sources

- 1. rsc.org [rsc.org]

- 2. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Peptide Resin Loading Protocols [sigmaaldrich.cn]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Application Note: Chemoselective Amide Coupling of 4-(hydrazinylmethyl)benzoic Acid

Topic: Reaction Conditions for Coupling 4-(hydrazinylmethyl)benzoic Acid to Amines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Executive Summary

Coupling 4-(hydrazinylmethyl)benzoic acid (Molecule A ) to an amine (Molecule B ) presents a classic chemoselectivity challenge. The target molecule contains a nucleophilic alkyl hydrazine moiety (

This guide outlines two robust protocols to circumvent this issue:

-

The Boc-Protection Strategy (Gold Standard): Ideal for small-molecule synthesis and high-purity requirements.

-

The Hydrazone-Protection Strategy: Ideal for bioconjugation workflows where acid-labile deprotection is preferred later.

Strategic Analysis: The Nucleophilicity Trap

To design a successful reaction, one must understand the competition between the functional groups present.

-

The Nucleophile: The hydrazinylmethyl group is an alkyl hydrazine. Unlike aryl hydrazines (which are less basic due to resonance), this group has a

(conjugate acid) of ~8.0–9.0. It is a potent nucleophile, often exceeding the reactivity of the primary amine you intend to couple. -

The Electrophile: Upon activation with EDC or HATU, the benzoate becomes an active ester.

-

The Failure Mode: If unprotected, Molecule A reacts with itself.

-terminus attacks Activated-

Decision Matrix

| Parameter | Protocol A: Boc-Protection | Protocol B: Hydrazone-Protection | Direct Coupling (Unprotected) |

| Primary Application | Med Chem / Drug Linkers | Bioconjugation / ADCs | NOT RECOMMENDED |

| Yield Reliability | High (>85%) | Moderate-High (70-80%) | Low (<20%) |

| Purification | Standard Flash/HPLC | Silica/Dialysis | Difficult (Oligomer removal) |

| Step Count | 3 (Protect | 3 (Protect | 1 (High Failure Risk) |

Visual Workflow (Mechanistic Logic)

Figure 1: Decision tree for selecting the appropriate protection strategy based on downstream application.

Protocol A: The Boc-Protection Route (Recommended)

This protocol utilizes tert-butyloxycarbonyl (Boc) to mask the nucleophilic hydrazine. The Boc group is stable to basic coupling conditions but easily removed with acid.

Phase 1: Protection

Objective: Synthesize 4-(

-

Dissolution: Dissolve 4-(hydrazinylmethyl)benzoic acid (1.0 eq) in a 1:1 mixture of Water:Dioxane.

-

Basification: Add NaOH (2.2 eq) to deprotonate the carboxylic acid and the hydrazine.

-

Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

, 1.1 eq) dropwise. -

Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.

-

Workup:

Phase 2: Amide Coupling (HATU Method)

Objective: Couple to Target Amine (

-

Reagents:

- -Boc-Linker (1.0 eq)

-

Target Amine (1.0–1.2 eq)

-

HATU (1.1 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMA.[3]

Step-by-Step:

-

Dissolve the

-Boc-Linker and DIPEA in anhydrous DMF under Nitrogen. -

Add HATU. Stir for 5 minutes to form the activated ester (O-At ester). Note: The solution usually turns yellow.

-

Add the Target Amine.

-

Stir at RT for 2–12 hours.

-

Quench: Dilute with water or saturated

. -

Purification: Extract with EtOAc or DCM. Wash with brine. Purify via Flash Chromatography (Silica) or Prep-HPLC.

Phase 3: Deprotection

Objective: Reveal the reactive hydrazine.

-

Dissolve the coupled product in DCM (or Dioxane).

-

Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v (or 4M HCl in Dioxane).

-

Stir for 1–2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene or ether to remove excess acid.

-

Note: The product will be a TFA salt or HCl salt . This salt form is stable and prevents oxidation of the hydrazine.

-

Protocol B: The Hydrazone-Protection Route (Bioconjugation)

If working with proteins or sensitive ADCs where TFA deprotection is too harsh, use the acetone-hydrazone method. This creates a "semi-stable" protecting group that hydrolyzes in mild aqueous acid.

Phase 1: In-Situ Protection

-

Dissolve 4-(hydrazinylmethyl)benzoic acid in Acetone (used as both solvent and reagent).

-

Add catalytic acetic acid (optional) and reflux or stir at RT for 2 hours.

-

Evaporate Acetone. The resulting solid is the dimethylhydrazone derivative.

Phase 2: Coupling (EDC/NHS)

-

Reagents:

-

Hydrazone-Linker (1.0 eq)

-

Target Amine (Protein/Peptide)[4]

-

EDC (1.2 eq)

-

NHS (1.2 eq)

-

Solvent: DMSO or DMF (for activation), then PBS buffer (for coupling).

-

Step-by-Step:

-

Activation: Dissolve Hydrazone-Linker in dry DMSO. Add EDC and NHS. Stir for 30–60 mins to form the NHS-ester.

-

Conjugation: Add this mixture to the Target Amine (dissolved in PBS, pH 7.4).

-

Critical: Ensure the final organic solvent content is <10% if coupling to a protein to avoid denaturation.

-

-

Purification: Desalt via Size Exclusion Chromatography (SEC) or Dialysis to remove excess EDC/NHS.

Phase 3: Deprotection (Exchange)

The hydrazone is labile. To revert to the hydrazine:

-

Adjust pH to 4.5–5.0 using acetate buffer for 2–4 hours (Hydrolysis).

-

Alternatively: If the end-goal is to conjugate a ketone-drug, simply add the ketone-drug in excess at pH 4.5. The drug will displace the acetone (Transimination).

Quantitative Comparison of Conditions

| Variable | HATU/DIPEA (Protocol A) | EDC/NHS (Protocol B) | Mixed Anhydride (IBCF) |

| Solvent | DMF, DMA, NMP | Water, DMSO, MeOH | THF, DCM |

| pH Range | Basic (pH 8–10) | Neutral/Slightly Acidic (pH 5–7) | Neutral |

| Reaction Time | Fast (1–4 h) | Slow (4–16 h) | Very Fast (30 min) |

| Racemization Risk | Low (Molecule is achiral) | Low | Low |

| Hydrazine Risk | High (Must be Boc-protected) | Moderate (Hydrazone preferred) | High (Must be protected) |

Troubleshooting & QC

Common Issues

-

Low Yield (Oligomerization):

-

Poor Solubility:

-

The zwitterionic form of the starting material (free acid, free hydrazine) has poor solubility in organic solvents.

-

Fix: Use the HCl salt form in DMF, or use the Boc-protected form which is highly soluble in DCM/EtOAc.

-

-

Oxidation: [8]

-

Hydrazines oxidize to azo compounds or hydrazones in air over time.

-

Fix: Store all hydrazine intermediates as HCl/TFA salts or under Argon at -20°C.

-

Analytical Checkpoints

-

NMR (

H): Look for the disappearance of the Boc singlet (approx 1.4 ppm) after deprotection. -

Mass Spec: Hydrazines often fly as

ions but can form hydrazones with formaldehyde impurities in MeOH mobile phases (

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][9] Tetrahedron, 61(46), 10827-10852. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Chapter 3: The Chemistry of Reactive Groups (Hydrazines and Hydrazides). Academic Press. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Protection for the Hydrazine Group).[2] Wiley-Interscience. Link

-

King, H. D., et al. (2002). Monoclonal antibody conjugates of doxorubicin prepared with branched peptide linkers: inhibition of aggregation by methoxypolyethylene glycol chains. Journal of Medicinal Chemistry, 45(19), 4336-4343. (Demonstrates hydrazone linker chemistry). Link

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Carboxyl-to-Amine Crosslinking. Link

Sources

- 1. peptide.com [peptide.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. neb.com [neb.com]

- 4. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Application Note: Synthesis of Hydrazone-Linked Prodrugs Using Benzyl Hydrazine Linkers

Abstract & Strategic Scope

This guide details the synthesis, conjugation, and validation of prodrugs utilizing benzyl hydrazine linkers to form pH-sensitive hydrazone bonds. While acyl hydrazones (derived from hydrazides) are common in Antibody-Drug Conjugates (ADCs), benzyl hydrazines (Ar-CH

This protocol is designed for researchers aiming to "tune" drug release rates. By modifying the electronic properties of the benzyl ring (e.g., adding electron-withdrawing or donating groups), one can precisely modulate the hydrolytic stability of the hydrazone bond at physiological pH (7.4) versus endosomal pH (5.0–6.0).[1]

Mechanism of Action: The Tunable Switch

The efficacy of a hydrazone-linked prodrug relies on the Acid-Catalyzed Hydrolysis mechanism. The hydrazone bond (

Mechanistic Pathway

The hydrolysis rate is governed by the basicity of the imine nitrogen. Benzyl hydrazines form alkyl hydrazones , which are generally more basic than acyl hydrazones. This facilitates faster protonation (Step 1) but requires careful structural design to prevent premature release in circulation.

Figure 1: Mechanism of acid-catalyzed hydrazone hydrolysis. The rate of protonation is the control point, tunable via the benzyl linker's electronic substituents.

Experimental Protocols

Phase 1: Synthesis of the Functionalized Benzyl Hydrazine Linker

If a commercial linker is unavailable, it must be synthesized from a benzyl halide. We will synthesize 4-(hydrazinomethyl)benzoic acid , a bifunctional linker allowing drug attachment (via hydrazine) and carrier attachment (via carboxylic acid).

Reagents:

-

4-(Bromomethyl)benzoic acid (Starting material)

-

Hydrazine hydrate (64% or anhydrous)

-

Ethanol (Absolute)

-

Tetrahydrofuran (THF)

Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 4-(bromomethyl)benzoic acid in 20 mL of THF/Ethanol (1:1).

-

Hydrazine Addition: Cool the solution to 0°C. Add 10 equivalents of hydrazine hydrate dropwise.

-

Expert Insight: A large excess of hydrazine is critical to prevent the formation of the symmetrical di-alkylated hydrazine byproduct (Linker-NH-NH-Linker).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide spot should disappear.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in a minimum amount of water.

-

Adjust pH to ~8–9 with saturated NaHCO

. -

Extract with Ethyl Acetate (3x) to remove unreacted hydrazine (if organic soluble) or use dialysis if the linker is polymeric.

-

Note: For the benzoic acid derivative, precipitation at isoelectric point (pH ~4-5) often yields the pure zwitterion.

-

-

Validation:

H NMR should show the disappearance of the -CH

Phase 2: Drug Conjugation (Hydrazone Formation)

This step conjugates the linker to a ketone-containing drug (e.g., Doxorubicin).

Reagents:

-

Synthesized Benzyl Hydrazine Linker[5]

-

Methanol (Anhydrous)

-

Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH)

-

Molecular Sieves (3Å)

Protocol:

-

Preparation: Dissolve Doxorubicin (1 eq) and the Benzyl Hydrazine Linker (1.2 eq) in anhydrous Methanol.

-

Catalysis: Add a catalytic amount of TFA (0.1%) or AcOH (1-5%).

-

Why? Acid catalysis activates the drug's carbonyl carbon for nucleophilic attack.

-

-

Dehydration: Add activated 3Å molecular sieves to the reaction vessel.

-

Expert Insight: Hydrazone formation is an equilibrium reaction (

). Removing water drives the reaction to completion.

-

-

Incubation: Stir at RT for 12–24 hours in the dark (Doxorubicin is light-sensitive).

-

Purification:

-

Filter off molecular sieves.

-

Precipitate the product by adding cold Diethyl Ether or Acetonitrile.

-

Centrifuge and wash the pellet 3x with ether.

-

Alternative: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Caution: Keep buffers near neutral if possible, or work quickly to avoid hydrolysis on the column.

-

Characterization & Stability Validation

Trustworthiness in prodrug design comes from rigorous stability testing. You must prove the drug stays attached at pH 7.4 and releases at pH 5.0.

Analytical Workflow

Figure 2: Validation workflow ensuring chemical identity and functional performance.

Release Kinetics Protocol

-

Buffer Prep: Prepare Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 5.0).

-

Incubation: Dissolve prodrug (100

M) in buffers at 37°C. -

Sampling: Aliquot samples at t = 0, 1h, 4h, 12h, 24h.

-

Analysis: Analyze via HPLC (UV detection at drug's

). -

Calculation: Plot % Free Drug vs. Time.

-

Target Profile: <10% release at 24h (pH 7.4); >50% release at 4h (pH 5.0).

-

Data Summary Template

| Parameter | Benzyl Hydrazine Linker | Acyl Hydrazine Linker (Control) | Target Spec |

| Linker Type | Alkyl-Hydrazone (Ar-CH | Acyl-Hydrazone (Ar-CO-N) | N/A |

| Basicity (N) | High (pKa ~6-7) | Low (pKa ~3-4) | Tunable |

| t | Moderate (Requires tuning) | High (Very Stable) | > 24 Hours |

| t | Fast (< 1 Hour) | Slow/Moderate (2-6 Hours) | < 4 Hours |

Troubleshooting & Expert Tips

-

Issue: Fast Hydrolysis at pH 7.4.

-

Cause: The benzyl hydrazine is too basic, making the hydrazone bond unstable.

-

Solution: Add an electron-withdrawing group (e.g., -NO

, -F) to the benzyl ring para to the hydrazine. This lowers the pKa of the nitrogen, stabilizing the bond at neutral pH [1].

-

-

Issue: Incomplete Conjugation.

-

Cause: Water accumulation in the reaction.[6]

-

Solution: Use anhydrous solvents and fresh molecular sieves. Ensure the drug's ketone is not sterically hindered.

-

-

Issue: Decomposition on Silica.

-

Cause: Silica gel is slightly acidic.

-

Solution: Use Neutralized Silica (treat with 1% Triethylamine) or Alumina for column chromatography.

-

References

-

Design of pH-Sensitive Linkers

- Source: National Institutes of Health (PMC).

-

URL:[Link]

-

Hydrazone Stability & Hydrolysis

- Source: Journal of the American Chemical Society / NIH. "Hydrolytic Stability of Hydrazones and Oximes."

-

URL:[Link]

-

Prodrug Synthesis Protocols

- Source: MDPI. "Advances in pH-Responsive Release Technologies."

-

URL:[Link]

-

Doxorubicin Conjugates

Sources

- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]

- 4. redalyc.org [redalyc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 4-(hydrazinylmethyl)benzoic acid

Welcome to the technical support center for 4-(hydrazinylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a substituted hydrazine derivative, 4-(hydrazinylmethyl)benzoic acid is susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and best practices to prevent oxidation during storage and handling.

Understanding the Challenge: The Chemistry of Hydrazine Oxidation

Hydrazine and its derivatives are potent reducing agents, a property that also makes them susceptible to oxidation, particularly by atmospheric oxygen. The oxidation of hydrazines can proceed through a free radical mechanism, often initiated by trace metal ions (e.g., Cu²⁺, Fe³⁺) or light.[1][2] This process can lead to the formation of various degradation products, ultimately diminishing the purity and reactivity of 4-(hydrazinylmethyl)benzoic acid. The primary degradation pathway in aqueous systems for hydrazine is a four-electron oxidation to nitrogen gas by oxygen.[3][4] The rate of this degradation is influenced by several factors including pH, temperature, and the presence of catalysts.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(hydrazinylmethyl)benzoic acid?

To minimize oxidation, 4-(hydrazinylmethyl)benzoic acid should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-resistant container, and at reduced temperatures. The specific recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a primary oxidant.[5][6] |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation.[7] |

| Container | Amber glass bottle with a secure, airtight cap (e.g., Sure/Seal™) | Protects from light, which can catalyze oxidation, and prevents moisture and air ingress.[8][9] |

| Location | Cool, dry, and well-ventilated area | Ensures a stable storage environment.[10][11] |

Q2: How can I tell if my 4-(hydrazinylmethyl)benzoic acid has oxidized?

Visual inspection can be the first indicator. A pure compound should be a white to off-white solid. The development of a yellow or brownish tint can suggest degradation. However, color change is not always a definitive sign. For conclusive evidence, analytical techniques such as HPLC, GC, or spectrophotometry are recommended to assess purity.[12][13]

Q3: Can I store solutions of 4-(hydrazinylmethyl)benzoic acid?

Storing solutions is generally not recommended for long periods due to the increased potential for degradation, especially in the presence of oxygen and metal ion catalysts.[2][3] If you must store a solution, it should be prepared in a deoxygenated solvent, stored under an inert atmosphere, and kept at a low temperature (e.g., in a freezer).[14] It is always best to prepare solutions fresh before use.

Q4: What is the expected shelf-life of 4-(hydrazinylmethyl)benzoic acid?

When stored under the recommended conditions, 4-(hydrazinylmethyl)benzoic acid should remain stable for several years.[6] However, once the container is opened, the risk of degradation increases. It is crucial to handle the compound using proper air-sensitive techniques to maintain its integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 4-(hydrazinylmethyl)benzoic acid.

Issue 1: The solid has changed color (e.g., turned yellow or brown).

-

Potential Cause: This is a strong indication of oxidation. Exposure to air, light, or contaminants can accelerate this process.

-

Troubleshooting Steps:

-

Assess Purity: Do not assume the material is unusable. The extent of degradation may be minimal. Use an appropriate analytical method (e.g., HPLC with a suitable standard) to determine the purity of the compound.

-

Purification (if necessary): If the impurity level is unacceptable for your application, consider recrystallization. However, this should be done with caution, as heating the compound in the presence of air can promote further oxidation.

-

Review Storage and Handling: If oxidation is confirmed, review your storage and handling procedures to identify the source of the exposure. Ensure that the container is properly sealed and that an inert atmosphere is maintained.

-

Issue 2: Inconsistent or poor results in my reaction.

-

Potential Cause: If 4-(hydrazinylmethyl)benzoic acid is a key reagent, its degradation could lead to lower yields or the formation of side products.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of 4-(hydrazinylmethyl)benzoic acid

This protocol describes the use of a glovebox or Schlenk line to handle air-sensitive reagents like 4-(hydrazinylmethyl)benzoic acid.

-

Preparation: Ensure all glassware is clean and oven-dried to remove any adsorbed moisture.[8]

-

Inert Atmosphere: Place the sealed container of 4-(hydrazinylmethyl)benzoic acid, along with all necessary spatulas and weighing boats, into a glovebox or have them ready for use with a Schlenk line.

-

Equilibration: Allow the container to equilibrate to the ambient temperature inside the glovebox or on the benchtop before opening to prevent condensation of atmospheric moisture.

-

Dispensing:

-

In a Glovebox: Open the container and quickly weigh the desired amount of the compound into a tared vial.

-

Using a Schlenk Line: If a glovebox is unavailable, quickly open the container in a fume hood with a gentle positive pressure of inert gas flowing over the opening. Weigh the desired amount and promptly reseal the container.

-

-

Resealing: Before removing the container from the inert atmosphere, ensure it is tightly sealed. For bottles with septa (like Sure/Seal™), it's good practice to wrap the cap and neck with paraffin film for an extra layer of protection.[9]

Protocol 2: Analytical Purity Assessment by HPLC

This is a general guideline. The specific parameters may need to be optimized for your system.

-

Standard Preparation: Prepare a stock solution of high-purity 4-(hydrazinylmethyl)benzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh a small amount of the stored compound and dissolve it in the same solvent as the standard.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

-

-

Analysis: Inject the standard solutions and the sample solution. Compare the retention time of the main peak in the sample to that of the standard. Quantify the purity by comparing the peak area of the main component to the total area of all peaks.

References

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Decompostion of Hydrazine in Aqueous Solutions [academia.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. HYDRAZINE | 302-01-2 [chemicalbook.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Optimizing pH for hydrazone formation with alkyl hydrazines

The following technical guide addresses the optimization of hydrazone formation, specifically tailored for alkyl hydrazines .

Topic: Optimizing pH for Alkyl Hydrazine Modification Role: Senior Application Scientist Status: Operational

Executive Summary: The "Alkyl" Nuance

Unlike aryl hydrazines (e.g., phenylhydrazine, pKa ~5.2), alkyl hydrazines are significantly more basic (pKa ~8–9). This physical property fundamentally shifts the optimal pH window.

-

The Trap: Following standard protocols for aryl hydrazines (pH 4.5) often fails for alkyl hydrazines because >99.9% of your alkyl hydrazine is protonated (unreactive) at that pH.

-

The Solution: For alkyl hydrazines, you must often shift the reaction window to pH 6.0–7.4 to maintain a viable population of free nucleophiles, often supplementing with a catalyst (aniline) to assist the dehydration step which becomes rate-limiting at this higher pH.

Module A: Mechanistic Diagnostics (The "Why")

Q: Why does the reaction stall at acidic pH (4.0–5.0) for my alkyl hydrazine?

A: You are starving the reaction of nucleophiles.

The reaction requires the hydrazine to be in its neutral, unprotonated form (

-

Aryl Hydrazines (pKa ~5): At pH 4.5, ~50% of the molecules are unprotonated. Reaction proceeds well.

-

Alkyl Hydrazines (pKa ~8.5): At pH 4.5, only ~0.01% of the molecules are unprotonated. Even though acid catalysis is present, the effective concentration of the nucleophile is near zero.

Q: Why does the reaction stall at basic pH (>8.0)?

A: You have lost the acid catalyst required for dehydration.

Hydrazone formation is a two-step process:

-

Nucleophilic Attack: Forms a tetrahedral intermediate (favored by basic pH).

-

Dehydration: Eliminates water to form the double bond (favored by acidic pH).

At high pH, Step 1 is fast, but Step 2 (dehydration) becomes the bottleneck, and the intermediate often reverts to starting materials (hydrolysis).

Visualizing the pH "Goldilocks" Zone

The following diagram illustrates the kinetic trade-off specific to Alkyl vs. Aryl hydrazines.

Caption: Figure 1. The pH Paradox. For alkyl hydrazines, pH 4.5 depletes the nucleophile. The optimal window shifts to pH 6.5–7.4 to balance nucleophile availability with dehydration kinetics.

Module B: Kinetic Optimization & Catalysis

Q: How do I accelerate the reaction at neutral pH (6.5–7.4)?

A: Use Aniline Catalysis (Nucleophilic Catalysis).[1][2]

Since you cannot use low pH to accelerate the dehydration step (without protonating your alkyl hydrazine), you must use a catalyst that operates at neutral pH.

-

Mechanism: Aniline reacts with the aldehyde faster than the hydrazine to form a protonated Schiff base (highly reactive electrophile). The hydrazine then attacks this intermediate (Transimination).

-

Protocol: Add 10–100 mM Aniline (or p-phenylenediamine for faster rates) to the buffer.

Q: Does the structure of the Carbonyl matter?

A: Yes, significantly.

-

Aldehydes: generally react fast.[3]

-

Ketones: react very slowly (steric hindrance + lower electrophilicity). Aniline catalysis is mandatory for ketones at neutral pH.

Table 1: Optimization Matrix for Alkyl Hydrazines

| Variable | Condition | Recommendation | Reason |

| pH | 4.5 - 5.0 | Avoid (unless using Aryl hydrazines) | Alkyl hydrazine is sequestered as unreactive salt. |

| pH | 6.0 - 7.4 | Optimal | Balances free nucleophile presence with dehydration kinetics. |

| Catalyst | None | Slow | Rate-limited by dehydration step. |

| Catalyst | Aniline (10-100mM) | Recommended | Changes mechanism to transimination; bypasses slow dehydration. |

| Buffer | Phosphate / Citrate | Standard | Avoid amine-based buffers (Tris, Glycine) if they compete (though usually less reactive than hydrazine). |

Catalytic Workflow Diagram

Caption: Figure 2. Aniline Catalysis Pathway.[2][4] The catalyst forms a temporary, highly reactive intermediate, bypassing the slow direct attack pathway at neutral pH.

Module C: Stability & Hydrolysis (Troubleshooting)

Q: My product disappears during purification. What is happening?

A: Hydrolysis. Alkyl hydrazones are thermodynamically less stable than aryl hydrazones or oximes.

-

The Cause: Hydrazone formation is reversible.[5][6] In dilute aqueous conditions (like HPLC mobile phases or dialysis), the equilibrium shifts back to hydrolysis (Aldehyde + Hydrazine).

-

The Fix:

-

Reduction: Treat the hydrazone with Sodium Cyanoborohydride (

) to reduce the -

Solvent Switch: Store in dry organic solvents (DMSO/DMF) if possible.

-

Keep pH Neutral: Avoid exposing the formed hydrazone to pH < 4.0 during workup, as acid catalyzes hydrolysis.

-

Q: How do I monitor the reaction?

A: UV-Vis is the most reliable real-time method.

-